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Abstract: Ceftriaxone, a third-generation β-lactam antibiotic, has emerged as a promising

neuroprotective agent through drug repurposing efforts. Beyond its antimicrobial activity,

extensive preclinical research has demonstrated its efficacy in a wide range of neurological

disorder models, including stroke, neurodegenerative diseases, and traumatic brain injury. The

primary mechanism of action is the upregulation of the glutamate transporter-1 (GLT-1), which

enhances glutamate clearance and mitigates excitotoxicity. However, its neuroprotective effects

are pleiotropic, encompassing the attenuation of neuroinflammation, reduction of oxidative

stress, inhibition of ferroptosis, and modulation of pathological protein aggregation. This

technical guide provides an in-depth review of Ceftriaxone's neuroprotective mechanisms,

supported by quantitative data from key preclinical studies, detailed experimental protocols,

and visualizations of the core signaling pathways.

Core Mechanism of Action: Upregulation of
Glutamate Transporter-1 (GLT-1)
The principal mechanism underlying Ceftriaxone's neuroprotective effects is its ability to

increase the expression and activity of the astrocytic glutamate transporter-1 (GLT-1)[1][2].

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), but

its excess accumulation in the synaptic cleft leads to excitotoxicity, a key pathological process

in many acute and chronic neurological disorders[3]. GLT-1 is responsible for the majority of

glutamate uptake from the synapse, thereby preventing neuronal damage[4].
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Ceftriaxone has been shown to increase the transcription of the GLT-1 gene, leading to

elevated levels of GLT-1 protein and enhanced glutamate uptake capacity[1][5]. This was first

demonstrated by Rothstein et al. (2005), who found that β-lactam antibiotics, particularly

Ceftriaxone, increased GLT-1 expression and offered neuroprotection in a model of motor

neuron degeneration[1][6][7]. The upregulation of GLT-1 by Ceftriaxone has since been

consistently reported across various models of neurological disease[1][8]. For instance,

treatment with Ceftriaxone has been found to restore GLT-1 expression in models of cerebral

ischemia and traumatic brain injury[1][9].
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Ceftriaxone-mediated upregulation of the GLT-1 transporter.

Pleiotropic Neuroprotective Mechanisms
While GLT-1 upregulation is a central component, Ceftriaxone exerts its neuroprotective effects

through multiple, interconnected pathways.

Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and

the production of pro-inflammatory cytokines, is a common feature of many neurological

disorders. Ceftriaxone has been shown to suppress neuroinflammatory responses. In models

of traumatic brain injury, Ceftriaxone treatment significantly reduced the levels of pro-

inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (INF-γ), and tumor necrosis

factor-α (TNF-α)[9][10]. Similarly, in a Parkinson's disease model, Ceftriaxone downregulated

the expression of markers for astrocyte (GFAP) and microglia (Iba1) activation and reduced

inflammation by targeting the TLR4/NF-κB pathway[11][12]. This anti-inflammatory action

contributes significantly to its overall neuroprotective profile[13][14].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 17 Tech Support

https://www.benchchem.com/product/b10753623?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/22710775/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.00236/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8687851/
https://pubmed.ncbi.nlm.nih.gov/34938384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9404883/
https://mahidol.elsevierpure.com/en/publications/effects-of-ceftriaxone-on-oxidative-stress-and-inflammation-in-a-/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathological Stimulus
(e.g., Ischemia, TBI, Aβ)

Microglia / Astrocyte
Activation

↑ NF-κB Pathway

↑ Pro-inflammatory Cytokines
(TNF-α, IL-1β, IL-6)

↓ Neuroinflammation
& Neurotoxicity

Ceftriaxone

Inhibits

Inhibits

Promotes

Click to download full resolution via product page

Anti-inflammatory signaling pathway of Ceftriaxone.

Reduction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen

species (ROS) and the capacity of antioxidant defense systems, is a major contributor to

neuronal damage. Ceftriaxone has demonstrated significant antioxidant properties[8][15]. In a

rat model of chronic cerebral hypoperfusion, Ceftriaxone treatment attenuated the production of

malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus[13][14].
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Furthermore, in a neuropathic pain model, Ceftriaxone protected against CCI-induced oxidative

stress by decreasing MDA levels and increasing the levels of the endogenous antioxidant

glutathione (GSH)[16]. These effects help preserve neuronal integrity in the face of disease- or

injury-induced oxidative insults[17].
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Ceftriaxone's modulation of oxidative stress pathways.

Inhibition of Ferroptosis
Recent studies have uncovered a novel mechanism involving the inhibition of ferroptosis, a

form of iron-dependent regulated cell death characterized by lipid peroxidation. In in-vitro and

in-vivo models of Parkinson's disease, Ceftriaxone was found to inhibit the ferroptosis

pathway[18][19]. This effect was mediated by regulating the expression of Solute Carrier

Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key components of the

cystine-glutamate antiporter system that protects against ferroptosis[18][19]. By inhibiting

ferroptosis, Ceftriaxone can directly protect dopaminergic neurons and suppress the activation

of glial cells[18].
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Effects on Pathological Protein Aggregation
In the context of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD),

Ceftriaxone has shown effects beyond glutamate modulation. In a mouse model of AD,

Ceftriaxone treatment significantly attenuated the deposition of amyloid-beta (Aβ) and reduced

the associated neuroinflammatory response[3][20][21]. For Parkinson's disease, in vitro studies

have suggested that Ceftriaxone can bind to α-synuclein and inhibit its polymerization, a key

event in the formation of Lewy bodies[10][18].

Efficacy in Preclinical Models: Quantitative Data
Ceftriaxone's neuroprotective effects have been quantified across a diverse range of preclinical

models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of Ceftriaxone in Stroke and Ischemia Models
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Disease Model Species
Ceftriaxone
Dosage &
Regimen

Key
Quantitative
Findings

Reference(s)

Middle Cerebral

Artery Occlusion

(MCAO)

Rat

200 mg/kg,

single IP

injection 90 min

after MCAO

Reduced 24-hour

mortality from

34.5% to 0% (P

< 0.01).

Significantly

improved

neurological

deficits (P <

0.001).

[22]

Global Brain

Ischemia
Rat

50, 100, 200

mg/kg IP (pre-

treatment)

Dose-

dependently

prevented

delayed neuronal

death in the

hippocampal

CA1 area.

[8]

Oxygen-Glucose

Deprivation

(OGD)

Rat Hippocampal

Slices

200 mg/kg IP for

5 days

Delayed onset of

hypoxic

spreading

depression from

5.2 min to 6.3

min (P < 0.001).

[2]

Chronic Cerebral

Hypoperfusion
Rat

Post-ischemia

treatment

Attenuated white

matter damage

and production of

MDA, IL-1β, and

TNF-α in the

hippocampus.

[13][14]

Table 2: Neuroprotective Effects of Ceftriaxone in Neurodegenerative Disease Models
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Disease Model Species
Ceftriaxone
Dosage &
Regimen

Key
Quantitative
Findings

Reference(s)

Alzheimer's

Disease (Aβ₂₅₋₃₅

injection)

Mouse
100 mg/kg/day

IP for 36 days

Significantly

attenuated Aβ

deposition and

reduced

expression of

inflammatory

markers IBA1

and CD54.

[21]

Parkinson's

Disease (MPTP-

induced)

Mouse
200 mg/kg/day

IP for 7 days

Alleviated motor

dysfunction (pole

test time reduced

from 17.7s to

11.7s; p <

0.001).

Increased TH

and GLT-1

expression.

[11]

Parkinson's

Disease (6-

OHDA lesion)

Rat

200 mg/kg/day

for 1 week (pre-

treatment)

Ameliorated

muscular rigidity

and contralateral

rotation; reduced

dopaminergic

neuronal death.

[8]

Huntington's

Disease
Mouse Not specified

Attenuated the

disease

phenotype.

[4][10]
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Amyotrophic

Lateral Sclerosis

(ALS)

Mouse (SOD1

G93A)

Administered at

disease onset

Slowed disease

course,

preserved

strength, and

prolonged

survival.

[23]

Table 3: Neuroprotective Effects of Ceftriaxone in Other CNS Injury Models
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Disease Model Species
Ceftriaxone
Dosage &
Regimen

Key
Quantitative
Findings

Reference(s)

Traumatic Brain

Injury (TBI)
Rat

200 mg/kg IV,

single dose post-

injury

Attenuated TBI-

induced cerebral

edema and

cognitive deficits.

Significantly

reduced IL-1β,

INF-γ, and TNF-

α levels.

[9]

Neuropathic Pain

(CCI)
Rat

200 mg/kg/day

IP for 7 days

Reduced

Bax/Bcl2 ratio

and decreased

levels of MDA on

days 3 and 7 (P

< 0.05).

[16]

Spinal Cord

Injury
Rat

150 μg daily,

intrathecal, for 7

days

Increased

expression of

membrane-

bound, dimerized

GLT-1 protein by

77%.

[6]

Whole-Brain

Irradiation
Rat

21 days of

treatment

Increased

hippocampal

neuron counts

and brain levels

of BDNF, GLT-1,

and SOD.

Reduced MDA

and TNF-α.

[15]

Key Experimental Methodologies
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The investigation of Ceftriaxone's neuroprotective properties relies on a set of established

experimental protocols.

Animal Models of Neurological Disorders
Stroke (Ischemia/Reperfusion): The most common model is the transient Middle Cerebral

Artery Occlusion (MCAO). A filament is inserted into the internal carotid artery to block the

MCA for a defined period (e.g., 90 minutes), followed by its withdrawal to allow reperfusion.

Infarct size, neurological deficit scores, and cellular changes in the penumbra are

assessed[22][24].

Parkinson's Disease: Models are typically induced by neurotoxins. Intraperitoneal injection of

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or stereotactic injection of 6-

hydroxydopamine (6-OHDA) into the substantia nigra or striatum in rats leads to the specific

loss of dopaminergic neurons[8][11].

Alzheimer's Disease: Models can involve transgenic mice expressing human amyloid

precursor protein or the administration of amyloid-beta (Aβ) fragments (e.g., Aβ₂₅₋₃₅) via

intracerebroventricular (i.c.v.) injection to induce AD-like pathology[21][25].

Traumatic Brain Injury (TBI): A common model is the lateral cortical impact injury, where a

controlled impact is delivered to the exposed dura of the brain, causing focal injury[9].

Drug Administration and Dosing
Ceftriaxone is typically dissolved in sterile saline. The most common route of administration in

rodent models is intraperitoneal (IP) injection, with doses frequently around 200 mg/kg daily[1]

[9][24]. Treatment duration varies from a single dose to several weeks, depending on the

study's objective (acute vs. chronic effects)[21][22]. Other routes, such as intravenous (IV) or

direct intrathecal (IT) injection, are also used[6][9].

Biochemical and Molecular Assays
Western Blotting: This technique is crucial for quantifying the expression levels of specific

proteins. Brain tissue (e.g., hippocampus, cortex, striatum) is homogenized, proteins are

separated by gel electrophoresis, transferred to a membrane, and probed with primary
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antibodies against targets like GLT-1, GFAP, Iba1, Bax, Bcl-2, and tyrosine hydroxylase (TH)

[9][11].

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration

of soluble molecules like pro- and anti-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) in

brain homogenates or plasma[9][26].

Oxidative Stress Assays: The level of lipid peroxidation is commonly measured by

quantifying Malondialdehyde (MDA) using the thiobarbituric acid reactive substances

(TBARS) assay. Antioxidant capacity is assessed by measuring levels of reduced glutathione

(GSH)[16][17].

Immunohistochemistry/Immunofluorescence: These methods are used to visualize the

localization and expression of proteins within brain tissue sections, providing spatial

information on neuronal survival, glial activation, and protein aggregation[15][18].

Behavioral Assessments
Cognitive Function: The Y-maze and Barnes maze are used to assess spatial learning and

memory. The passive avoidance test is used to evaluate fear-induced memory[9][20][21].

Motor Function: The rotarod test assesses motor coordination and balance. The pole test

and open-field test are used to evaluate motor deficits and exploratory behavior, particularly

in models of Parkinson's disease[11][27].

Neurological Deficit Scoring: In stroke models, neurological function is often graded on a

scale (e.g., Bederson score) to assess the severity of motor impairments[17].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22710775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8687851/
https://pubmed.ncbi.nlm.nih.gov/22710775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4084648/
https://pubmed.ncbi.nlm.nih.gov/33300354/
https://pubmed.ncbi.nlm.nih.gov/40353856/
https://www.spandidos-publications.com/10.3892/ijmm.2025.5526
https://pubmed.ncbi.nlm.nih.gov/22710775/
https://pubmed.ncbi.nlm.nih.gov/34658774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8511453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8687851/
https://www.bohrium.com/paper-details/ceftriaxone-pretreatment-confers-neuroprotection-in-rats-with-acute-glaucoma-and-reduces-the-score-of-seizures-induced-by-pentylenotetrazole-in-mice/812587778012348418-6152
https://pubmed.ncbi.nlm.nih.gov/33300354/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Induction of
Neurological Disease Model

(e.g., MCAO, MPTP, TBI)

2. Randomization into Groups

3a. Ceftriaxone Treatment
(e.g., 200 mg/kg IP)

3b. Vehicle Control
(e.g., Saline IP)

4. Behavioral Assessments
(e.g., Y-Maze, Rotarod)

5. Tissue Collection
& Preparation

6. Biochemical & Histological Analysis
(Western Blot, ELISA, IHC)

Click to download full resolution via product page

A typical preclinical experimental workflow for Ceftriaxone.

Clinical Translation and Future Directions
Despite the wealth of promising preclinical data, the translation of Ceftriaxone into a clinical

neuroprotective therapy has been challenging. A large-scale, phase 3 clinical trial in patients

with Amyotrophic Lateral Sclerosis (ALS) did not find a significant difference in survival or

disease progression between the Ceftriaxone and placebo groups[5][10][28]. The reasons for
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this translational failure are likely multifactorial, including differences in pathophysiology

between animal models and human disease, the timing of intervention, and challenges in

achieving sufficient CNS drug concentrations to robustly engage the target mechanisms in

humans[23].

However, the extensive preclinical evidence suggests that the pathways targeted by

Ceftriaxone, particularly glutamate homeostasis and neuroinflammation, remain valid

therapeutic targets[5][29]. Future research should focus on:

Developing novel compounds that more potently and specifically upregulate GLT-1 without

antimicrobial activity[16].

Investigating Ceftriaxone in other neurological conditions where excitotoxicity and

inflammation are primary drivers of acute injury, such as ischemic stroke and TBI[29][30].

Exploring combination therapies where Ceftriaxone could complement other neuroprotective

agents.

Conclusion
Ceftriaxone is a repurposed antibiotic with a robust and multifaceted neuroprotective profile

demonstrated in a wide array of preclinical models. Its primary mechanism involves the

upregulation of the GLT-1 glutamate transporter, which combats excitotoxicity. This is

complemented by significant anti-inflammatory, antioxidant, and anti-ferroptotic effects. While

clinical translation has proven difficult, the study of Ceftriaxone has provided invaluable insights

into key pathological mechanisms in neurological disorders and continues to inform the

development of next-generation neuroprotective therapeutics. The comprehensive data and

established methodologies outlined in this guide serve as a resource for researchers aiming to

further explore and harness these therapeutic pathways.
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Available at: [https://www.benchchem.com/product/b10753623#neuroprotective-properties-
of-ceftriaxone-and-its-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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